![molecular formula C19H20FN7O B2819223 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide CAS No. 2319847-85-1](/img/structure/B2819223.png)
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-N-methylisonicotinamide” is a chemical compound with the molecular formula C17H19FN8 . It has an average mass of 354.385 Da and a monoisotopic mass of 354.171661 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C17H19FN8), average mass (354.385 Da), and monoisotopic mass (354.171661 Da) . Other specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Anticancer Activity: 1,2,3-triazoles have been investigated for their potential as anticancer agents. The compound’s aromatic character and hydrogen bonding ability contribute to its interactions with biological targets. Researchers have studied its effects on cancer cell lines, evaluating its cytotoxicity and potential mechanisms of action .
Antimicrobial Properties: The compound’s triazole moiety has been associated with antimicrobial activity. Investigations have explored its effectiveness against bacteria, fungi, and parasites. Understanding its mode of action and potential synergies with existing antibiotics is crucial for combating drug-resistant pathogens .
Enzyme Inhibition: Enzyme inhibitors play a vital role in drug design. Researchers have examined whether this compound can inhibit specific enzymes, such as carbonic anhydrase or cholinesterase. Such inhibition could have therapeutic implications for various diseases .
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist, including click chemistry approaches. Researchers continue to explore efficient and straightforward methods for preparing this scaffold, which can serve as a versatile building block in organic synthesis .
Supramolecular Chemistry
The compound’s high chemical stability and aromatic character make it suitable for supramolecular studies. Researchers investigate its interactions with other molecules, self-assembly behavior, and potential applications in materials science .
Chemical Biology
1,2,3-triazoles have found applications in chemical biology. Bioconjugation strategies often utilize triazole linkages to label biomolecules, study protein-protein interactions, and develop imaging probes .
Fluorescent Imaging
The compound’s properties make it amenable to fluorescent labeling. Researchers have explored its use as a fluorescent probe for cellular imaging, tracking specific cellular processes, and visualizing biological structures .
Materials Science
Given its stability and unique structure, this compound may find applications in materials science. Researchers investigate its potential as a component in polymers, sensors, or optoelectronic devices .
Orientations Futures
The future directions for this compound could involve further studies on its synthesis, structure, reactivity, mechanism of action, and pharmacological activities. Compounds with similar structures have shown promising biological activities, suggesting potential applications in drug design, discovery, and development .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
These could potentially include pathways related to cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation signaling (in the case of analgesic and anti-inflammatory activity), and various enzymatic pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.
Result of Action
These could potentially include effects on cell growth and proliferation, microbial growth, pain and inflammation signaling, and enzymatic activity .
Propriétés
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-25(19(28)14-7-8-21-9-15(14)20)13-10-26(11-13)17-6-5-16-22-23-18(27(16)24-17)12-3-2-4-12/h5-9,12-13H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZBUDSZBJOEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=C(C=NC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B2819140.png)
![4-[(Allyloxy)methyl]benzaldehyde](/img/structure/B2819141.png)
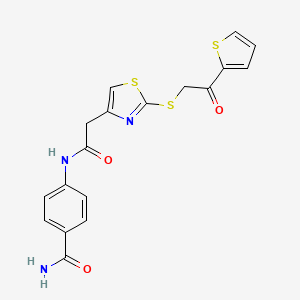
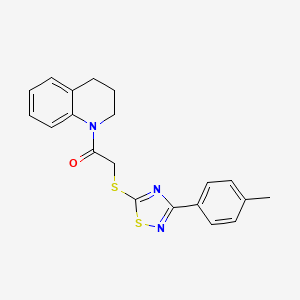
![3-(1,3-Benzodioxol-5-yl)-5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2819144.png)
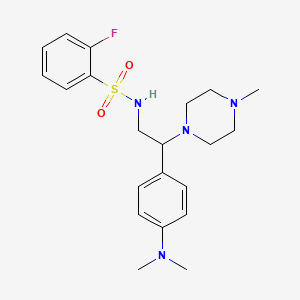
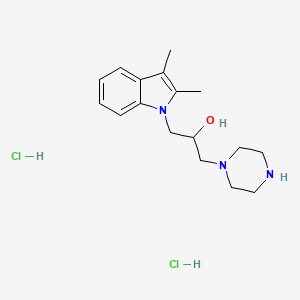
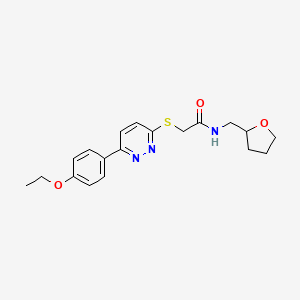

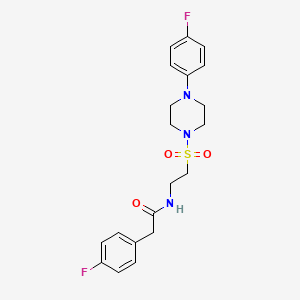

![N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2819158.png)
![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)
![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2819163.png)